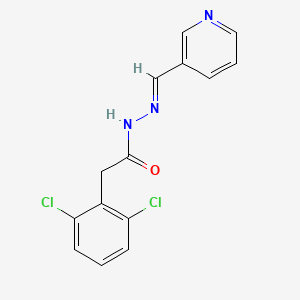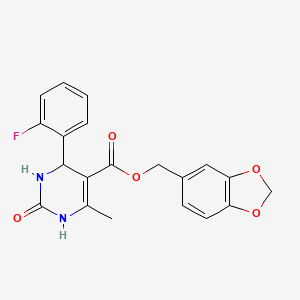![molecular formula C16H16O3 B5211474 7-[(2-methyl-2-propen-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5211474.png)
7-[(2-methyl-2-propen-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(2-methyl-2-propen-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, commonly known as HU-308, is a synthetic cannabinoid receptor agonist. It is a promising compound with potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In
Mechanism of Action
HU-308 exerts its effects by binding to and activating the cannabinoid receptor type 2 (CB2 receptor), which is primarily expressed in immune cells and peripheral tissues. Activation of CB2 receptor by HU-308 leads to the inhibition of inflammatory cytokines and chemokines, resulting in the suppression of inflammation. HU-308 also induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the Akt/mTOR pathway. In addition, HU-308 protects neurons by reducing oxidative stress and inflammation and enhancing neurotrophic factor signaling.
Biochemical and Physiological Effects:
HU-308 has been shown to modulate various biochemical and physiological processes in the body. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), in animal models of inflammatory diseases. HU-308 also inhibits the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation. Moreover, HU-308 has been found to enhance the levels of brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are essential for the survival and function of neurons.
Advantages and Limitations for Lab Experiments
HU-308 has several advantages for lab experiments. It is a highly selective CB2 receptor agonist, which reduces the risk of off-target effects. It is also stable and soluble in organic solvents, which facilitates its use in in vitro and in vivo experiments. However, HU-308 has some limitations as well. It has a short half-life and rapid metabolism, which may limit its efficacy in vivo. Moreover, the effects of HU-308 may vary depending on the disease model and the experimental conditions used.
Future Directions
There are several future directions for research on HU-308. One potential area of investigation is the development of more stable and potent analogs of HU-308 with improved pharmacokinetic properties. Another direction is the exploration of the potential therapeutic applications of HU-308 in other diseases, such as autoimmune disorders and metabolic diseases. Moreover, further studies are needed to elucidate the molecular mechanisms underlying the effects of HU-308 and to identify the downstream targets of CB2 receptor activation. Finally, clinical trials are needed to evaluate the safety and efficacy of HU-308 in humans and to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, HU-308 is a synthetic cannabinoid receptor agonist with potential therapeutic applications in various diseases. It exerts its effects by activating the CB2 receptor and modulating various biochemical and physiological processes in the body. HU-308 has several advantages for lab experiments, but also some limitations. There are several future directions for research on HU-308, including the development of more stable and potent analogs, the exploration of new therapeutic applications, and the elucidation of the underlying molecular mechanisms.
Synthesis Methods
HU-308 can be synthesized by reacting 4-hydroxycoumarin with 3-bromo-1-propyne in tetrahydrofuran (THF) in the presence of potassium carbonate (K2CO3) and tetrabutylammonium bromide (TBAB) as a catalyst. The reaction mixture is then heated under reflux for several hours to obtain HU-308 in high yield and purity.
Scientific Research Applications
HU-308 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties. HU-308 has been found to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines, including breast, prostate, and lung cancer. It has also been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Moreover, HU-308 has been found to protect neurons from oxidative stress and prevent neurodegeneration in animal models of Alzheimer's and Parkinson's diseases.
properties
IUPAC Name |
7-(2-methylprop-2-enoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-10(2)9-18-11-6-7-13-12-4-3-5-14(12)16(17)19-15(13)8-11/h6-8H,1,3-5,9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTYEFUGZJJXLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B5211397.png)
![8-[4-(4-nitrophenoxy)butoxy]quinoline](/img/structure/B5211405.png)

![3'-(3-bromophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B5211442.png)

![methyl [4-[methyl(2-phenylethyl)amino]-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B5211454.png)
![methyl 4-{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5211460.png)
![ethyl 5-acetyl-2-[(1-adamantylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5211462.png)

![2-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5211482.png)
![ethyl 3-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5211499.png)
![5-{2-[(4-bromobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5211505.png)
amine hydrochloride](/img/structure/B5211509.png)
![N-(2,3-dichlorophenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5211513.png)